2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide - 1396886-17-1

2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide

Catalog Number: EVT-3126244
CAS Number: 1396886-17-1
Molecular Formula: C21H24BrN3O2
Molecular Weight: 430.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib (AZD9291)

  • Compound Description: Osimertinib, also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is used to treat non-small cell lung cancer (NSCLC) that has metastasized and harbors specific EGFR mutations, including the T790M resistance mutation. Osimertinib acts by covalently binding to the cysteine 797 residue within the ATP-binding site of EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways involved in tumor growth and proliferation.
  • Relevance: Osimertinib shares a crucial structural motif with 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide: the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one unit. This shared fragment incorporates a substituted indole ring linked to a dimethylamino-propenone moiety, suggesting potential similarities in their binding interactions with biological targets. Notably, both compounds are designed to target kinases involved in cancer development.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

  • Compound Description: This compound is a degradation product of Osimertinib observed under basic hydrolytic conditions. Its formation has been identified and characterized using techniques like UPLC-QTOF-MS/MS and NMR. While its specific biological activities remain to be fully elucidated, its structural similarity to Osimertinib suggests potential pharmacological relevance.
  • Relevance: This degradation product exhibits substantial structural resemblance to 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide. Both compounds share a core structure comprising a 1-methyl-1H-indol-3-yl group connected to a dimethylaminoethyl chain. This shared scaffold suggests potential overlap in their physicochemical properties and potential interactions with biological targets. Additionally, both compounds are linked to the development and analysis of Osimertinib, albeit in different contexts.

Sumatriptan

  • Compound Description: Sumatriptan is a medication used to treat migraine headaches. It is a selective serotonin receptor agonist, primarily targeting the 5-HT1D receptor subtype. By activating these receptors in the brain, sumatriptan helps to constrict blood vessels and reduce inflammation, ultimately relieving migraine pain.
  • Relevance: Sumatriptan and 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide belong to a class of compounds featuring a tryptamine core. This core consists of an indole ring connected to an ethylamine side chain. In both compounds, the indole nitrogen is substituted, and the ethylamine side chain contains a dimethylamino group. This shared tryptamine motif suggests potential similarities in their interactions with serotonin receptors or related biological targets.

{3-(2-Dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide

  • Compound Description: This compound is identified as a primary impurity during the synthesis of Sumatriptan. Its presence highlights the potential for side reactions and the importance of impurity profiling in pharmaceutical development.
  • Relevance: This Sumatriptan impurity shares a significant structural feature with 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide: the presence of two 3-(2-dimethylaminoethyl)-1H-indol-5-yl units linked together. This structural similarity underscores the potential for similar synthetic pathways and potential challenges in achieving regioselectivity during the synthesis of compounds containing substituted indole moieties.

N-[3-(2-(Dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide

  • Compound Description: This compound acts as a potent and selective agonist of the 5-HT1F receptor, a subtype of serotonin receptors implicated in migraine therapy. Its pharmacological profile suggests potential therapeutic applications for migraine pain management.
  • Relevance: This 5-HT1F receptor agonist bears structural resemblance to 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide, specifically in the 3-(2-(dimethylamino)ethyl)-1H-indol-5-yl moiety. The presence of this shared fragment indicates that both compounds are likely to exhibit comparable binding affinities for serotonin receptors or structurally related targets. This comparison highlights the significance of subtle structural modifications in influencing target selectivity and pharmacological activity within this chemical class.

Properties

CAS Number

1396886-17-1

Product Name

2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-methoxybenzamide

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.346

InChI

InChI=1S/C21H24BrN3O2/c1-24(2)20(17-13-25(3)19-8-6-5-7-15(17)19)12-23-21(26)16-11-14(27-4)9-10-18(16)22/h5-11,13,20H,12H2,1-4H3,(H,23,26)

InChI Key

VNUCTGVAQAIDJY-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.